molecular formula C15H23NO2 B1605257 (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline CAS No. 77280-40-1

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline

Cat. No. B1605257
CAS RN: 77280-40-1
M. Wt: 249.35 g/mol
InChI Key: QUINYXBLBBTXOG-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Stereoisomeric Derivatives : Research by Sohár et al. (1992) involves the synthesis of stereochemically complex derivatives from diastereomerically pure tetrahydroisoquinolines, demonstrating the compound's utility in creating diverse molecular structures (Sohár et al., 1992).

  • Structure-Activity Relationship Studies : Gitto et al. (2010) investigated the structure-activity relationships of 1-aryl-tetrahydroisoquinoline derivatives, identifying compounds with significant anticonvulsant activity, highlighting the compound's potential in drug design (Gitto et al., 2010).

  • Conformational Analysis : Lazar et al. (1990) performed detailed conformational analyses of tetrahydroisoquinoline derivatives, providing insights into the stereochemical properties of these compounds (Lazar et al., 1990).

Biological Activity

  • Local Anesthetic Activity : Azamatov et al. (2023) evaluated the local anesthetic activity of tetrahydroisoquinoline derivatives, demonstrating their effectiveness in this application and the potential for further medicinal exploration (Azamatov et al., 2023).

  • Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory properties of a specific tetrahydroisoquinoline derivative, suggesting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Psychopharmacological Activity : Sanoev (2022) investigated the acute toxicity and psychopharmacological activity of a tetrahydroisoquinoline derivative, finding sedative-anxiolytic properties at certain doses (Sanoev, 2022).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.


Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and how the synthesis of the compound could be improved.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you would typically refer to scientific literature and databases. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, feel free to ask!


properties

IUPAC Name

(1S)-6,7-dimethoxy-1-methyl-2-propyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h9-11H,5-8H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINYXBLBBTXOG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=CC(=C(C=C2C1C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=CC(=C(C=C2[C@@H]1C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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